molecular formula C11H11Br B6170272 1-bromo-3-phenylbicyclo[1.1.1]pentane CAS No. 112043-92-2

1-bromo-3-phenylbicyclo[1.1.1]pentane

Cat. No.: B6170272
CAS No.: 112043-92-2
M. Wt: 223.11 g/mol
InChI Key: GAYLHOPBARFKFK-UHFFFAOYSA-N
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Description

1-bromo-3-phenylbicyclo[111]pentane is a derivative of bicyclo[111]pentane, a unique and highly strained bicyclic hydrocarbon This compound is characterized by its rigid three-dimensional structure, which makes it an attractive scaffold in medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-3-phenylbicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. Another approach involves the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic addition of a phenyl group .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of the synthesis and the specialized conditions required. advancements in continuous flow chemistry and photoredox catalysis have shown promise in scaling up the production of bicyclo[1.1.1]pentane derivatives .

Chemical Reactions Analysis

Types of Reactions

1-bromo-3-phenylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles for substitution reactions.

    Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.

    Catalysts: Palladium catalysts are essential for cross-coupling reactions.

Major Products

    Substitution Products: Formation of 1-amino-3-phenylbicyclo[1.1.1]pentane and 1-thio-3-phenylbicyclo[1.1.1]pentane.

    Oxidation Products: Formation of 1-bromo-3-(4-hydroxyphenyl)bicyclo[1.1.1]pentane.

    Reduction Products: Formation of 1-bromo-3-cyclohexylbicyclo[1.1.1]pentane.

Scientific Research Applications

1-bromo-3-phenylbicyclo[1.1.1]pentane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-3-phenylbicyclo[1.1.1]pentane is primarily related to its ability to interact with specific molecular targets and pathways. The rigid structure of the bicyclo[1.1.1]pentane core allows for precise spatial orientation of functional groups, facilitating interactions with enzymes and receptors. The phenyl group can engage in π-π interactions, while the bromine atom can participate in halogen bonding, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-3-methylbicyclo[1.1.1]pentane: Similar in structure but with a methyl group instead of a phenyl group, leading to different reactivity and applications.

    1-chloro-3-phenylbicyclo[1.1.1]pentane: Similar in structure but with a chlorine atom instead of a bromine atom, affecting its chemical reactivity and interactions.

    1-iodo-3-phenylbicyclo[1.1.1]pentane:

Uniqueness

1-bromo-3-phenylbicyclo[1.1.1]pentane is unique due to the combination of the bromine atom and the phenyl group, which imparts distinct chemical reactivity and potential for diverse applications. The rigid bicyclo[1.1.1]pentane core provides a stable scaffold, while the bromine and phenyl groups offer opportunities for further functionalization and interaction with biological targets.

Properties

CAS No.

112043-92-2

Molecular Formula

C11H11Br

Molecular Weight

223.11 g/mol

IUPAC Name

1-bromo-3-phenylbicyclo[1.1.1]pentane

InChI

InChI=1S/C11H11Br/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

GAYLHOPBARFKFK-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)Br)C3=CC=CC=C3

Purity

95

Origin of Product

United States

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